4-(2-Pyridin-4-ylethynyl)benzoic acid
Overview
Description
Scientific Research Applications
Pharmacological Effects of Thromboxane Inhibition
4-(2-Pyridin-4-ylethynyl)benzoic acid, as part of compounds like R 68 070, has been noted for its pharmacological effects, especially in inhibiting thromboxane A2 synthetase and blocking thromboxane A2/prostaglandin endoperoxide receptors. This dual action has shown significant effects in reducing platelet aggregation and prolonging bleeding times without affecting plasma coagulation or fibrinolysis, making it a potent agent in the study of cardiovascular diseases and clotting disorders (Clerck et al., 1989).
Metabolic Pathway and Detoxification Studies
Studies have explored the detoxification pathways of benzoic acid compounds through glycine conjugation, revealing intricate metabolic pathways and inter-individual variations in detoxification processes. This understanding is pivotal in assessing public health implications and managing potential toxicities associated with benzoic acid ingestion (Irwin et al., 2016).
Role in Inflammatory Conditions
Compounds like vanillic acid, a benzoic acid derivative, have been studied for their anti-inflammatory properties, specifically in the context of ulcerative colitis. These studies have highlighted the potential of benzoic acid derivatives in regulating chronic intestinal inflammation and managing conditions like ulcerative colitis (Kim et al., 2010).
Intra-arterial Chemotherapy Applications
The role of benzoic acid derivatives in chemotherapy, especially in compounds designed for intra-arterial chemotherapy, has been a subject of research. These studies provide insights into the efficacy, safety, and potential applications of these compounds in targeted cancer treatment strategies (Meyza & Cobb, 1971).
Exposure and Risk Assessment Studies
The study of exposure to benzoic acid derivatives, particularly in occupational settings, has been critical in understanding the health risks associated with these compounds. Research into urinary metabolites and biomarkers of exposure contributes to the development of safety standards and health guidelines (Waidyanatha et al., 2003).
Properties
IUPAC Name |
4-(2-pyridin-4-ylethynyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-10H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYKTYOHZJQKLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744174 | |
Record name | 4-[(Pyridin-4-yl)ethynyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212138-35-7 | |
Record name | 4-[(Pyridin-4-yl)ethynyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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